molecular formula C24H20N2O B14960690 N-(3,5-dimethylphenyl)-2-phenylquinoline-4-carboxamide

N-(3,5-dimethylphenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B14960690
M. Wt: 352.4 g/mol
InChI Key: MLOCLKHUASWXQA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-phenylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-phenylquinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized using the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 3,5-dimethylphenylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used as a fluorescent probe in biological assays to study cellular processes and interactions.

    Material Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-phenylquinoline-4-carboxamide
  • N-(3,4-dimethylphenyl)-2-phenylquinoline-4-carboxamide
  • N-(2,5-dimethylphenyl)-2-phenylquinoline-4-carboxamide

Uniqueness

N-(3,5-dimethylphenyl)-2-phenylquinoline-4-carboxamide is unique due to the specific positioning of the dimethylphenyl group, which can influence its biological activity and photophysical properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H20N2O/c1-16-12-17(2)14-19(13-16)25-24(27)21-15-23(18-8-4-3-5-9-18)26-22-11-7-6-10-20(21)22/h3-15H,1-2H3,(H,25,27)

InChI Key

MLOCLKHUASWXQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C

Origin of Product

United States

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